Product packaging for Dowicil 75(Cat. No.:)

Dowicil 75

Cat. No.: B1234274
M. Wt: 215.7 g/mol
InChI Key: LDLCEGCJYSDJLX-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dowicil 75 Preservative is a quaternary ammonium salt, specifically 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (CTAC), stabilized with sodium bicarbonate and presented as an off-white, water-soluble powder . Its primary research value lies in its function as a broad-spectrum, formaldehyde-releasing antimicrobial agent, offering effective activity at low concentrations across a wide pH range . The compound's mechanism of action involves the slow release of formaldehyde, which provides its biocidal properties, making it a subject of study for preserving water-based systems against microbial spoilage . Researchers utilize this compound in the development and preservation of various formulations, including water-based adhesives (based on starch, latex, proteins, and synthetic gums), latex and emulsion paints, metalworking fluids, liquid floor polishes, and textile production materials . It is critical to note that this product is For Research Use Only. From a safety and regulatory perspective, occupational handling requires care as it can cause skin irritation and may trigger allergic reactions or respiratory sensitization in some individuals . Quaternium-15, the active component, is a known allergen and has been banned from cosmetic use in the European Union, underscoring the importance of its application strictly within controlled research settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClN4+ B1234274 Dowicil 75

Properties

Molecular Formula

C9H16ClN4+

Molecular Weight

215.7 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1+

InChI Key

LDLCEGCJYSDJLX-OWOJBTEDSA-N

Isomeric SMILES

C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC=CCl

Synonyms

1-(3-chloroallyl)-hexaminium chloride
Dowicil 200
quaternium-15

Origin of Product

United States

Scientific Research Applications

Industrial Preservatives

Dowicil 75 is widely used as a preservative in several industrial formulations due to its effective antimicrobial properties at low concentrations. Key applications include:

  • Adhesives : Effective concentrations range from 0.07% to 0.27%, ensuring protection against microbial spoilage without adversely affecting formulation properties.
  • Paints and Coatings : It is incorporated in latex paints and coatings to prevent microbial growth, typically at concentrations of 0.07% to 0.2%.
  • Metalworking Fluids : this compound is effective in metalworking fluids at concentrations from 0.015% to 0.25%, preventing spoilage and maintaining fluid properties under various conditions.
Application TypeRecommended Concentration (%)
Adhesives0.07 - 0.27
Latex Paints0.07 - 0.20
Metalworking Fluids0.015 - 0.25
Construction Materials0.03 pounds per barrel

Water Treatment

In the context of water treatment, this compound is employed as a microbicide/microbistat in secondary oil injection water systems, demonstrating effectiveness against common spoilage organisms like Pseudomonas aeruginosa and Bacillus subtilis.

Agricultural Products

This compound serves as an inert ingredient in water-based agricultural products such as insecticides and pet shampoos, with permissible concentrations up to 0.2%. Its antimicrobial properties help maintain the stability and efficacy of these formulations.

Textile Production

In textile manufacturing, this compound prevents spoilage of spinning emulsions and finishing solutions, ensuring consistent quality in the final products.

Household Cleaning Products

The compound is also utilized in biodegradable surfactant solutions for household cleaners, where it helps prevent microbial contamination that can lead to odor formation and product degradation.

Case Study: Efficacy in Adhesives

A study conducted on starch-based adhesives demonstrated that this compound effectively preserved the formulation for up to two weeks at concentrations between 300 and 500 ppm (parts per million). The results indicated no adverse effects on adhesive properties or performance metrics.

Case Study: Performance in Metalworking Fluids

Research evaluating the inhibitory properties of this compound in metalworking fluids highlighted its effectiveness when combined with filtering agents like cellulose, enhancing its antimicrobial action against bacterial contamination.

Toxicological Profile

The toxicological assessment of this compound indicates that it is classified as practically nontoxic to slightly toxic for avian species and aquatic life. Studies have shown that it does not cause significant adverse effects at recommended usage levels, making it a safe choice for various applications.

Toxicity Data Summary

EndpointResult
Acute ToxicityPractically nontoxic
Developmental ToxicityNo significant adverse effects
Environmental ImpactLow toxicity to aquatic life

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Efficacy : The cis-trans isomer mix in this compound may enhance antimicrobial spectrum compared to cis-only variants, though direct comparative studies are lacking .
  • Safety Gaps: Long-term carcinogenicity data for CTAC isomers are insufficient. Impurities in this compound complicate risk assessments, requiring further toxicokinetic studies .
  • Industrial Relevance : this compound’s compatibility with diverse formulations (e.g., cosmetics, coatings) is well-documented, but its sensitization risk limits use in leave-on products .

Preparation Methods

Solubility Characteristics

The active ingredient exhibits high solubility in water (222.0 g/100 g at 25°C) but negligible solubility in nonpolar solvents like hexane (<0.01 g/100 g). This polarity-driven behavior enables selective dissolution strategies during formulation. For example, blending this compound with isopropanol (39.5% solubility) allows sodium bicarbonate to precipitate, facilitating its removal via filtration or decantation.

Table 1: Solubility of this compound Active Ingredient in Common Solvents

SolventSolubility (g/100 g, 25°C)
Water222.0
Ethanol (Absolute)4.49
Isopropanol39.5
Propylene Glycol20.6
Hexane<0.01

Source: EPA registration document (1977)

Aqueous Concentrate Preparation and Stability

Stock Solution Formulation

Concentrated solutions (10–20% w/w) are prepared in vented vessels to prevent pressure buildup from CO2 released during sodium bicarbonate-acid interactions. A typical protocol involves:

  • Water Charging : Deionized water (222.0 g per 100 g this compound) is added to a reactor.

  • Powder Addition : this compound is introduced under propeller agitation (200–400 RPM) to create a vortex.

  • Dissolution Monitoring : Mixing continues for 30–45 minutes until clarity is achieved, with temperature maintained below 40°C.

Table 2: Stability of 20% this compound Aqueous Solution

Storage DurationpHPreservative EfficacyColor Change
Initial7.5100%None
2 weeks8.298%Slight yellowing
4 weeks8.495%Moderate yellowing

Source: Dow technical bulletin (bencide.co.kr)

Solvent-Based Separation of Active Ingredient

Isopropanol Extraction

Formulators seeking to isolate the active ingredient utilize its moderate solubility in isopropanol (39.5 g/100 g):

  • Slurry Preparation : this compound is mixed with anhydrous isopropanol (1:2 w/v).

  • Filtration : Sodium bicarbonate precipitates and is removed via Büchner filtration.

  • Solvent Recovery : The filtrate is distilled under vacuum (50–60°C) to recover isopropanol, leaving the active ingredient as a crystalline residue.

This method achieves >90% active ingredient recovery, though residual sodium bicarbonate (<5%) may persist.

Compatibility with Industrial Formulations

Latex and Adhesive Systems

In styrene-butadiene latexes, 0.1–0.2% this compound prevents microbial growth for ≥2 years. A 10-Cycle Challenge Test confirmed efficacy across freeze-thaw cycles (5 cycles) and elevated temperatures (140°F for 1 week).

Table 3: this compound Performance in Polyvinyl Acetate Latex

Concentration (%)Initial pHViscosity (KU)Challenges to Contamination*
0.16.880>10
0.26.8580>10

*Challenges required to induce microbial growth
Source: Dow technical bulletin

Q & A

What frameworks (e.g., PICO, FINER) are most effective for formulating research questions on this compound’s novel applications?

  • PICO Application : Define Population (target organism), Intervention (this compound concentration), Comparison (existing antimicrobials), Outcome (efficacy, toxicity). For example: “In C. albicans biofilms (P), does 0.1% this compound (I) compared to chlorhexidine (C) reduce viability (O)?” .
  • FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanism), Novel (unaddressed in literature), Ethical, and Relevant (public health impact) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.